molecular formula C14H18Cl2N2O2 B5792221 ethyl 4-(2,3-dichlorobenzyl)-1-piperazinecarboxylate

ethyl 4-(2,3-dichlorobenzyl)-1-piperazinecarboxylate

Cat. No. B5792221
M. Wt: 317.2 g/mol
InChI Key: PUWDZTLLMPVWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,3-dichlorobenzyl)-1-piperazinecarboxylate, also known as etizolam, is a thienodiazepine derivative that is widely used in scientific research. It is a potent agonist of the GABA-A receptor, which is responsible for the regulation of anxiety, sleep, and muscle relaxation. Etizolam has gained popularity among researchers due to its unique properties, including its high potency, rapid onset of action, and short half-life.

Mechanism of Action

Etizolam acts as a positive allosteric modulator of the GABA-A receptor, which enhances the binding of GABA to the receptor and increases the influx of chloride ions. This leads to hyperpolarization of the neuron, resulting in a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
Etizolam has various biochemical and physiological effects, including sedation, muscle relaxation, anxiolysis, and anticonvulsant properties. It also has a rapid onset of action and a short half-life, making it an ideal candidate for the treatment of acute anxiety and insomnia.

Advantages and Limitations for Lab Experiments

Etizolam has several advantages for lab experiments, including its high potency, rapid onset of action, and short half-life. However, it also has some limitations, including its potential for abuse and dependence, and its effects may vary depending on the experimental conditions.

Future Directions

Future research on ethyl 4-(2,3-dichlorobenzyl)-1-piperazinecarboxylate could focus on its potential therapeutic applications, including the treatment of anxiety disorders and insomnia. Additionally, further investigation into its mechanism of action and potential side effects could provide valuable insights into the development of new drugs targeting the GABA-A receptor. Finally, exploring the potential of ethyl 4-(2,3-dichlorobenzyl)-1-piperazinecarboxylate in combination with other drugs could lead to the development of more effective treatments for anxiety and sleep disorders.
Conclusion:
In conclusion, ethyl 4-(2,3-dichlorobenzyl)-1-piperazinecarboxylate is a potent agonist of the GABA-A receptor that has gained popularity among researchers for its unique properties. It has various biochemical and physiological effects, making it an ideal candidate for the treatment of anxiety and insomnia. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Etizolam can be synthesized through various methods, including the reaction of 2,3-dichlorobenzyl chloride with ethyl piperazine-1-carboxylate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Scientific Research Applications

Etizolam is widely used in scientific research for its anxiolytic, sedative, and hypnotic effects. It is commonly used in animal studies to investigate the role of the GABA-A receptor in the regulation of anxiety and sleep. Etizolam has also been used in human studies to evaluate its efficacy in the treatment of anxiety disorders.

properties

IUPAC Name

ethyl 4-[(2,3-dichlorophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2/c1-2-20-14(19)18-8-6-17(7-9-18)10-11-4-3-5-12(15)13(11)16/h3-5H,2,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWDZTLLMPVWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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